molecular formula C75H129N39O31 B576502 Tuberactinomycin CAS No. 11075-36-8

Tuberactinomycin

Katalognummer: B576502
CAS-Nummer: 11075-36-8
Molekulargewicht: 2073.099
InChI-Schlüssel: NLFFJIIRAGZISV-LKMNLCDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Molecular Composition and Formula

The molecular composition of tuberactinomycin compounds reveals their complex peptidic nature through distinctive elemental compositions and molecular formulas that reflect their unique structural characteristics. This compound B, which is structurally identical to viomycin, possesses the molecular formula C25H43N13O10 with a molecular weight of 685.7 grams per mole. In contrast, this compound A exhibits the molecular formula C25H43N13O11, indicating the presence of an additional oxygen atom, resulting in a molecular weight of 701.69 grams per mole. The elemental composition of this compound A demonstrates a carbon content of 42.79%, hydrogen content of 6.18%, nitrogen content of 25.95%, and oxygen content of 25.08%.

The high nitrogen content observed in these compounds, approaching approximately 26% by mass, reflects the extensive presence of amino and guanidino functional groups throughout their molecular structures. This elevated nitrogen content is particularly significant as it exceeds that found in most conventional peptides and proteins, highlighting the unique chemical nature of the this compound family. The molecular weight distribution among different this compound variants indicates subtle but important structural variations that affect their overall mass profiles while maintaining similar carbon skeleton architectures.

Table 1: Molecular Properties of this compound Variants

Compound Molecular Formula Molecular Weight (g/mol) Carbon (%) Hydrogen (%) Nitrogen (%) Oxygen (%)
This compound A C25H43N13O11 701.69 42.79 6.18 25.95 25.08
This compound B C25H43N13O10 685.7 - - - -
This compound N C25H43N13O10 685.69 - - - -

Eigenschaften

CAS-Nummer

11075-36-8

Molekularformel

C75H129N39O31

Molekulargewicht

2073.099

IUPAC-Name

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide

InChI

InChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1

InChI-Schlüssel

NLFFJIIRAGZISV-LKMNLCDCSA-N

SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N

Synonyme

tuberactinomycin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Tuberculosis :
    • Tuberactinomycins are primarily used as second-line treatments for MDR-TB. Their effectiveness against resistant strains has made them essential in regions with high TB prevalence .
    • Despite being effective, they are associated with side effects such as nephrotoxicity and ototoxicity, leading to careful consideration in patient selection .
  • Potential for Other Infections :
    • Research indicates that tuberactinomycins may be effective against other resistant bacterial infections, including those caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
    • Their unique mechanism has prompted investigations into their use as lead compounds for developing new antibiotics targeting different bacterial pathogens.

Case Study 1: Efficacy Against MDR-TB

A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with capreomycin as part of a combination therapy regimen. The study highlighted the importance of monitoring for side effects while ensuring effective treatment outcomes .

Case Study 2: Resistance Mechanisms

Research has identified specific mutations in M. tuberculosis that confer resistance to tuberactinomycins. These mutations often occur in genes encoding ribosomal RNA or TlyA, indicating a need for ongoing surveillance and adaptation of treatment protocols to address emerging resistance .

Vergleich Mit ähnlichen Verbindungen

Chemical Structures

Compound Core Structure R1 Substituent R2 Substituent R3 Substituent R4 Substituent
Viomycin Cyclic pentapeptide β-lysine L-tuberactidine α,β-dehydroalanine D-serine
Capreomycin Cyclic pentapeptide β-lysine L-capreomycidine α,β-dehydroalanine Urea moiety
Enviomycin Cyclic pentapeptide β-lysine L-tuberactidine α,β-dehydroalanine Sulfate group

Key Differences :

  • Capreomycin replaces L-tuberactidine (viomycin) with L-capreomycidine, altering ribosomal binding affinity .
  • Enviomycin (tuberactinomycin N/O) contains a sulfate group at R4, enhancing solubility but reducing potency compared to viomycin .

Mechanisms of Action and Resistance

Ribosomal Targeting

  • Binding Site: All tuberactinomycins bind at the 30S-50S ribosomal interface, interacting with helix 44 (16S rRNA) and helix 69 (23S rRNA). Viomycin and capreomycin induce conformational changes that block tRNA movement .
  • Species Specificity: Mycobacterium tuberculosis ribosomes have structural variations (e.g., 16S rRNA methylation) that reduce this compound binding compared to E. coli or Thermus thermophilus .

Resistance Mechanisms

Mechanism Viomycin Capreomycin Cross-Resistance
rRNA Methylation TlyA (methylates C1409 in 16S rRNA) TlyA or TlyA homologs Yes
Efflux Pumps Overexpression of MmpL/S systems Similar to viomycin Partial
Target Mutations Mutations in rrs (16S rRNA) Mutations in rrs and rplC (50S L3 protein) Yes

Clinical Implications : Cross-resistance between viomycin, capreomycin, and kanamycin is common due to shared rRNA modification pathways .

Pharmacological and Clinical Profiles

Antimicrobial Spectrum

  • Viomycin : Active against M. tuberculosis, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Capreomycin : Retains anti-TB activity and shows in vitro inhibition of SARS-CoV-2 .
  • Enviomycin : Primarily used in Japan for TB; less potent than viomycin due to solubility-driven pharmacokinetic limitations .

Toxicity and Side Effects

  • Ototoxicity and Nephrotoxicity : Capreomycin exhibits higher renal toxicity than viomycin, attributed to its urea moiety .
  • Enviomycin : Lower toxicity profile but requires frequent dosing due to rapid clearance .

Vorbereitungsmethoden

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

The core structure of tuberactinomycins, including viomycin and capreomycin, is synthesized via a non-ribosomal peptide synthetase (NRPS) system. The ~36.3 kb viomycin biosynthetic gene cluster in Streptomyces vinaceus and Streptomyces sp. ATCC 11861 encodes 20 open reading frames (ORFs) responsible for peptide assembly, modification, export, and self-resistance. The NRPS machinery includes VioA, VioI, VioF, and VioG, which sequentially incorporate L-serine and non-proteinogenic amino acids such as 2,3-diaminopropionate (DAP), L-capreomycidine, and β-ureidodehydroalanine into a pentapeptide backbone. Cyclization of the pentapeptide is followed by post-assembly modifications:

  • VioJ introduces a desaturation in the cyclic structure.

  • VioL mediates carbamoylation.

  • VioM/VioO catalyzes N-acylation.

  • VioQ performs hydroxylation.

These steps yield the final bioactive compound, which exhibits potent anti-mycobacterial activity by targeting the 70S ribosome.

Table 1: Key Genes in the Viomycin Biosynthesis Cluster

GeneFunctionReference
vioANRPS module for L-serine incorporation
vioINRPS module for DAP incorporation
vioLCarbamoyltransferase
vioQHydroxylase
vphViomycin phosphotransferase (self-resistance)

Biosynthesis of Non-Proteinogenic Amino Acids

The unusual amino acids in tuberactinomycins are synthesized through dedicated pathways within the gene cluster:

  • L-Capreomycidine : Derived from L-arginine via hydroxylation and cyclization by VioP.

  • β-Ureidodehydroalanine : Formed by oxidative deamination of DAP.

  • β-Lysine : Produced via a lysine 2,3-aminomutase homolog encoded in the cluster.

These pathways ensure the availability of specialized building blocks for NRPS assembly, a feature critical for the structural integrity and bioactivity of tuberactinomycins.

Genetic Engineering and Strain Optimization

Cluster Manipulation for Enhanced Production

Inactivation of the vioA gene in Streptomyces sp. ATCC 11861 abolishes viomycin production, confirming its essential role in biosynthesis. Modern genetic tools, such as CRISPR-Cas9, enable targeted modifications to:

  • Overexpress rate-limiting enzymes (e.g., VioQ for hydroxylation).

  • Knock out regulatory genes that repress biosynthetic pathways.

  • Introduce heterologous resistance genes (e.g., vph) to mitigate self-toxicity.

Combinatorial Biosynthesis

The modularity of NRPS systems allows for the generation of novel this compound analogs. By swapping adenylation domains in VioA or VioI, researchers can incorporate alternative amino acids into the peptide backbone, potentially improving pharmacokinetics or reducing toxicity. For example, substituting L-capreomycidine with synthetic analogs has yielded derivatives with enhanced ribosomal binding affinity.

Chemical Synthesis of this compound Components

Total Synthesis Challenges

The structural complexity of tuberactinomycins—particularly the cyclic pentapeptide core and non-proteinogenic amino acids—poses significant synthetic challenges. Early efforts focused on synthesizing individual components:

  • DL-Dihydroviomycidine and DL-Viomycidine : Synthesized via aldol condensation of 3-benzyloxypropanal with a glycine copper complex, followed by guanidination.

  • L-Tuberactidine : Produced by reduction of viomycin hydrolysis products, enabling structural confirmation via X-ray crystallography.

Table 2: Synthetic Routes for Key Amino Acids

CompoundMethodYieldReference
DL-DihydroviomycidineAldol condensation → guanidination32%
DL-ViomycidineOxidation of dihydroviomycidine28%
L-TuberactidineHydrolysis of viomycin → reduction41%

Semi-Synthetic Modifications

Chemical modifications of natural tuberactinomycins have yielded analogs with improved properties:

  • Carbamoylation : Introducing carbamoyl groups via VioL homologs enhances ribosomal binding.

  • N-Acylation : Fatty acid side chains added by VioM/VioO improve membrane permeability.

Fermentation and Production Optimization

Culture Conditions

Viomycin production in Streptomyces is optimized under specific fermentation conditions:

  • Temperature : 28°C.

  • Duration : 5–7 days.

  • Medium : High-carbon sources (e.g., glucose) and nitrogen-rich supplements (e.g., soy flour).

Downstream Processing

After fermentation, viomycin is isolated via:

  • Centrifugation : Removal of mycelia.

  • Ion-Exchange Chromatography : Purification using cationic resins.

  • Lyophilization : Final product stabilization.

Analytical Methods for Quality Control

Structural Characterization

  • NMR Spectroscopy : Used to confirm the stereochemistry of L-tuberactidine and cyclic core.

  • Mass Spectrometry : Validates molecular weight and post-translational modifications.

Bioactivity Assays

  • Ribosomal Binding Assays : Measure inhibition of translocation using Mycobacterium tuberculosis 70S ribosomes.

  • Minimum Inhibitory Concentration (MIC) : Determines potency against drug-resistant TB strains .

Q & A

Q. What experimental models are optimal for assessing Tuberactinomycin’s anti-mycobacterial activity in vitro?

Q. How to validate this compound’s ribosomal binding specificity?

Methodological Answer: Employ cryo-EM to resolve 70S ribosome-Tuberactinomycin complexes at <3Å resolution. Compare binding sites with capreomycin/viomycin using PyMOL structural overlays. Validate via ribosomal RNA (rRNA) methylation assays (e.g., Rv3266 methyltransferase activity inhibition) .

Q. What are common pitfalls in synthesizing this compound analogs for structure-activity studies?

Methodological Answer: Avoid incomplete cyclization during solid-phase peptide synthesis (SPPS) by optimizing coupling reagents (HATU/DIPEA) and deprotection steps. Use LC-MS to confirm cyclic peptide integrity. Note: Non-ribosomal peptide synthetase (NRPS) pathways in Streptomyces may limit synthetic yield .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s efficacy between in vitro and murine TB models?

Methodological Answer: Analyze pharmacokinetic variables:

  • Murine serum protein binding (>90% reduces free drug concentration).
  • Dosing frequency (QD vs. BID) to maintain serum levels above MIC.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust regimens. Reference discordant MIC vs. in vivo survival data .

Q. What methodologies identify novel resistance mechanisms beyond Rv3266 methylation?

Methodological Answer: Perform whole-genome sequencing of M. tuberculosis isolates with induced this compound resistance. Use CRISPR interference to knockdown putative resistance genes (e.g., efflux pumps, rRNA mutations). Validate via RNA-Seq and proteomic profiling .

Q. How to design a study evaluating this compound’s synergy with bedaquiline against multidrug-resistant TB (MDR-TB)?

Methodological Answer:

  • Experimental Design : Checkerboard assay for fractional inhibitory concentration (FIC) index calculation.
  • Endpoints : Synergy (FIC ≤0.5), indifference (0.5–4), antagonism (>4).
  • Validation : Murine model with CFU counts and histopathology. Caution: Monitor hepatotoxicity via ALT/AST levels due to additive mitochondrial effects .

Data Contradiction & Validation

Q. How to address discrepancies in this compound’s cytotoxicity across cell lines?

Methodological Answer: Standardize assays using primary human hepatocytes (e.g., HepaRG) and HEK293 cells. Control for batch-specific serum components and cell passage number. Use MTT and LDH assays in parallel. Reference conflicting HepG2 vs. Vero cell data .

Q. What statistical approaches are appropriate for meta-analyzing historical this compound clinical trial data?

Methodological Answer: Apply random-effects models to account for heterogeneity in dosing, patient demographics, and TB strains. Use GRADE criteria to assess evidence quality. Highlight publication bias via funnel plots .

Implications of WHO Delisting (2021)

Q. How does WHO’s removal of this compound from the Essential Medicines List impact preclinical research priorities?

Methodological Answer: Redirect focus to:

  • Mechanistic Salvage : Repurposing for non-TB mycobacteria (e.g., M. abscessus).
  • Combination Therapy : Synergy with newer agents (pretomanid, delamanid).
  • Policy Analysis : Compare access barriers in high-TB-burden regions pre/post-delisting .

Tables for Rapid Reference

Table 1 : Key Structural Features of this compound Antibiotics

FeatureViomycinCapreomycin
Cyclic Peptide4-amino acids5-amino acids
Target70S Ribosome70S Ribosome
Resistance GeneRv3266Rv1694
MIC Range (µg/mL)0.5–21–4
Source: Laughlin & Conn, 2022

Table 2 : Common Methodological Errors in this compound Studies

Error TypeSolution
Incomplete analog synthesisValidate via NMR/HPLC-MS
Overlooked PK variabilityUse PK/PD modeling
Uncontrolled cytotoxicityStandardize cell lines

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